5-Hydrazino-6-azauracil
Overview
Description
5-Hydrazino-6-azauracil is a derivative of 6-azauracil, a heterocyclic compound that belongs to the class of triazine diones. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biological research. The structure of this compound consists of a triazine ring with hydrazino and azauracil functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-6-azauracil typically involves the reaction of 6-azauracil with hydrazine. One common method includes the following steps:
Starting Material: 6-azauracil is used as the starting material.
Reaction with Hydrazine: 6-azauracil is reacted with hydrazine hydrate under reflux conditions.
Purification: The resulting product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-6-azauracil undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
5-Hydrazino-6-azauracil has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor and antimicrobial agent.
Biological Research: Used as a tool to study enzyme inhibition and nucleotide metabolism.
Industrial Applications: Potential use in the synthesis of novel heterocyclic compounds with biological activity.
Mechanism of Action
The mechanism of action of 5-Hydrazino-6-azauracil involves its interaction with biological targets, such as enzymes involved in nucleotide metabolism. The hydrazino group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This can result in the depletion of nucleotide pools, affecting cellular processes such as DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Azauracil: A parent compound with similar triazine dione structure.
5-Bromo-6-azauracil: A halogenated derivative with different reactivity.
6-Azauridine: A nucleoside analog with antiviral properties.
Uniqueness
5-Hydrazino-6-azauracil is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other 6-azauracil derivatives. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.
Properties
IUPAC Name |
6-hydrazinyl-2H-1,2,4-triazine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-6-1-2(9)5-3(10)8-7-1/h4H2,(H,6,7)(H2,5,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSNQRABKJPPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296103 | |
Record name | 5-Hydrazino-6-azauracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89715-82-2 | |
Record name | 89715-82-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydrazino-6-azauracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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